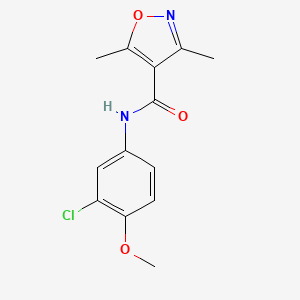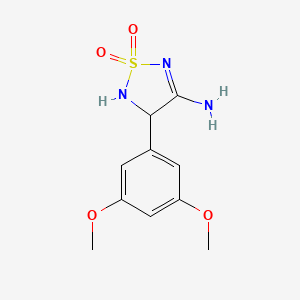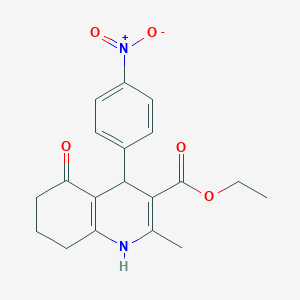
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as CL-MP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CL-MP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide reduces the production of these mediators and thereby reduces inflammation and pain. N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide also modulates the activity of the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Biochemical and physiological effects:
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various diseases. N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to modulate the activity of the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound for experimentation. N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to the use of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments. It has been shown to exhibit toxicity at high doses, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One potential area of research is the development of new drugs based on N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide that exhibit improved efficacy and safety profiles. Another potential area of research is the study of the exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, which may lead to the development of more targeted therapies. Additionally, the study of the effects of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide on different disease models may provide further insight into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 3-chloro-4-methoxyaniline with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been shown to exhibit analgesic effects by modulating the activity of the opioid receptors in the brain. Additionally, N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit antipyretic effects by reducing fever.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-12(8(2)19-16-7)13(17)15-9-4-5-11(18-3)10(14)6-9/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYHWVIVRMAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)

![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)


![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)